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Compound of Interest

Compound Name: PF-06455943

Cat. No.: B12402757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular targets of PF-
06455943, a potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, extending beyond its

primary therapeutic target. Understanding the broader selectivity profile of a drug candidate is

paramount for a thorough assessment of its potential therapeutic efficacy and safety. The data

herein is based on the detailed preclinical profiling of PF-06447475, a close structural analog of

PF-06455943, as the direct off-target profile of PF-06455943 is not extensively published.

Given the high degree of structural similarity, the kinase selectivity of PF-06447475 serves as a

reliable surrogate for predicting the off-target interactions of PF-06455943.

Quantitative Analysis of Off-Target Kinase Inhibition
The selectivity of PF-06447475 was evaluated against a large panel of kinases. The following

table summarizes the significant off-target kinases that, like LRRK2, exhibited substantial

inhibition. This quantitative data is crucial for identifying potential secondary pharmacological

effects and for guiding further investigation into the compound's mechanism of action.
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Target Kinase Family Target Kinase Percent Inhibition at 1 µM

Primary Target LRRK2 >99

STE20-like Kinase STK24 (MST3) 98

STE20-like Kinase STK3 (MST2) 97

STE20-like Kinase STK25 (YSK1) 96

STE20-like Kinase STK4 (MST1) 95

STE20-like Kinase SLK 92

STE20-like Kinase LOK (STK10) 90

STE20-like Kinase MAP4K4 89

STE20-like Kinase TNIK 88

STE20-like Kinase MAP4K5 (KHS1) 88

STE20-like Kinase MINK1 86

Germinal Center Kinase MAP4K2 84

- OXSR1 82

Tyrosine Kinase TNK2 (ACK1) 80

Germinal Center Kinase MAP4K3 (GLK) 79

Calcium/Calmodulin-

Dependent
CAMKK2 78

Tyrosine Kinase TNK1 77

- GCK (MAP4K1) 76

STE-like Kinase STK33 74

- CIT 72

- STK16 (MPSK1) 70

Mitogen-Activated Protein

Kinase
MAP2K4 (MKK4) 68
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Myosin Light Chain Kinase MYO3A 67

Myosin Light Chain Kinase MYO3B 66

Detailed Experimental Protocols
Kinase Selectivity Profiling (Kinome Scan)
The off-target profile of PF-06447475 was determined using a competitive binding assay that

quantitatively measures the interaction of the compound with a large panel of human kinases.

Experimental Procedure:

Compound Handling: A stock solution of PF-06447475 was prepared in 100% DMSO.

Kinase Panel Screening: The compound was screened at a concentration of 1 µM against a

panel of recombinant human kinases.

Assay Principle: The assay is based on the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is

fused to a T7 phage, and the amount of kinase bound to the immobilized ligand is measured

by quantitative PCR (qPCR) of the phage DNA.

Assay Execution:

Kinases were incubated with the immobilized ligand and the test compound in the assay

wells.

After an equilibration period, unbound kinase was washed away.

The amount of bound kinase was then quantified using qPCR.

Data Analysis: The results are reported as the percentage of the kinase that is inhibited from

binding to the immobilized ligand by the test compound, as compared to a DMSO control. A

higher percent inhibition value indicates a stronger interaction between the compound and

the kinase.
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Visualized Data and Workflows
Experimental Workflow: Kinome Scan
The following diagram illustrates the key steps in the experimental workflow used to determine

the kinase selectivity profile of PF-06447475.
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Caption: Experimental workflow for kinome selectivity profiling.
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Signaling Pathways of Key Off-Targets
The identified off-target kinases are involved in a variety of cellular signaling pathways. This

diagram highlights the major pathways potentially affected by PF-06455943.
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Caption: Key signaling pathways potentially modulated by PF-06455943.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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